N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S/c19-18(20,21)16-6-8-17(9-7-16)26(24,25)22-12-10-15(11-13-23)14-4-2-1-3-5-14/h1-9,15,22-23H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDDWVRFUSKOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy-Phenylpentyl Intermediate: This step involves the reaction of a suitable phenylpentyl precursor with a hydroxylating agent under controlled conditions to introduce the hydroxy group.
Introduction of the Trifluoromethyl Group: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst to introduce the trifluoromethyl group.
Sulfonamide Formation: Finally, the compound is reacted with a sulfonamide precursor, such as benzenesulfonyl chloride, under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or reduce the sulfonamide group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a dehydroxylated or desulfonylated compound.
Scientific Research Applications
N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(5-hydroxy-3-phenylpentyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a benzenesulfonamide moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H23F3N2O4S
- CAS Number : 1790195-57-1
The trifluoromethyl group enhances the compound's lipophilicity and stability, which may contribute to its biological activity. The presence of the hydroxy group is also significant as it can participate in hydrogen bonding, influencing the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that compounds containing benzenesulfonamide moieties often exhibit anticancer properties. A study evaluating various sulfonamide derivatives demonstrated that many of these compounds, including those structurally similar to this compound, showed promising in vitro anticancer activity against multiple cancer cell lines. For instance, certain derivatives exhibited higher cytotoxicity than the reference drug doxorubicin .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors or proteins, altering their function and impacting signaling pathways associated with cancer growth.
- Molecular Docking Studies : Molecular docking analyses have suggested that this compound can effectively bind to active sites of target proteins, such as PI3K, which is crucial in cancer cell signaling pathways .
Research Findings and Case Studies
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of Hydroxy-Phenylpentyl Intermediate : Reaction of a phenylpentyl precursor with a hydroxylating agent.
- Introduction of Trifluoromethyl Group : Utilization of trifluoromethyl iodide under catalytic conditions.
- Sulfonamide Formation : Reaction with benzenesulfonyl chloride under basic conditions to yield the final product.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with commercially available precursors. For example, benzenesulfonamide derivatives are often synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., inert atmosphere, reflux in polar aprotic solvents like DMF or THF). Key intermediates, such as hydroxylated alkyl chains or trifluoromethyl-substituted aromatic systems, are purified using column chromatography and characterized via -NMR, -NMR, and mass spectrometry (MS) to confirm regioselectivity and functional group integrity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is used to verify molecular weight and formula, while - and -NMR spectroscopy confirm proton and carbon environments, particularly the trifluoromethyl group’s electronic effects. Purity is assessed via HPLC with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) using silica gel plates. Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities in crystalline intermediates .
Q. How does the hydroxyl group in the pentyl chain influence solubility and reactivity?
- Methodological Answer : The hydroxyl group enhances polarity, increasing solubility in polar solvents (e.g., methanol, DMSO) while reducing solubility in nonpolar solvents (hexane, chloroform). Reactivity studies suggest it can participate in hydrogen bonding with biological targets or undergo oxidation to ketones under mild conditions (e.g., using Dess-Martin periodinane). Solubility profiles are experimentally determined via shake-flask methods and corroborated with computational logP calculations .
Advanced Research Questions
Q. How can conflicting solubility or bioactivity data be resolved using integrated computational and experimental approaches?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model solvent interactions and predict solubility trends. For bioactivity contradictions, in vitro assays (e.g., enzyme inhibition kinetics) paired with molecular docking (AutoDock Vina) validate target binding. Discrepancies may arise from impurities; thus, orthogonal purification (e.g., preparative HPLC) and LC-MS/MS validation are critical .
Q. What strategies optimize synthetic yield while minimizing by-products in large-scale reactions?
- Methodological Answer : Reaction optimization involves Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). Microwave-assisted synthesis reduces reaction time and by-products for heat-sensitive steps. Continuous flow systems improve reproducibility for scalable production. By-products are identified via LC-MS and mitigated using scavenger resins or selective crystallization .
Q. How does the trifluoromethyl group modulate electronic properties and biological target interactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group alters the sulfonamide’s acidity (pKa ~5–6), enhancing binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase). Spectroscopic titration (UV-Vis) and isothermal titration calorimetry (ITC) quantify binding affinity. Comparative studies with non-fluorinated analogs reveal trifluoromethyl’s role in metabolic stability via -NMR tracking of degradation .
Q. What advanced techniques elucidate reaction mechanisms for sulfonamide derivatization?
- Methodological Answer : Isotopic labeling (e.g., ) tracks oxygen transfer in oxidation steps, while in situ IR spectroscopy monitors intermediate formation. Kinetic isotope effects (KIE) and Eyring analysis differentiate between concerted and stepwise mechanisms. For photochemical reactions, time-resolved ESR captures radical intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Check for batch-to-batch variability via elemental analysis and DSC (differential scanning calorimetry). Meta-analyses of structure-activity relationships (SAR) across analogs identify outliers, while proteomics (e.g., SILAC) screens for off-target effects .
Methodological Tables
Table 1 : Comparative Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Method Used | Reference |
|---|---|---|---|
| DMSO | 25.3 ± 1.2 | Shake-flask/HPLC | |
| Methanol | 12.7 ± 0.8 | Gravimetric | |
| Chloroform | 0.45 ± 0.1 | UV-Vis (λ = 270 nm) |
Table 2 : Key Synthetic Steps and Yield Optimization
| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Sulfonylation | DCM, 0°C, 2 h | 78 | 95% |
| 2 | Alkylation | K₂CO₃, DMF, 80°C, 12 h | 65 | 92% |
| 3 | Hydroxylation | BH₃·THF, RT, 6 h | 82 | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
